![molecular formula C21H22F3N5 B2799912 1-methyl-4-({4-phenyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methyl)piperazine CAS No. 861207-66-1](/img/structure/B2799912.png)
1-methyl-4-({4-phenyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of piperazine, which is a common core structure in many pharmaceutical and recreational drugs . It also contains a trifluoromethyl group, which is often used in drug design for its bioactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. For example, trifluoromethyl groups are known to influence the lipophilicity and metabolic stability of a compound .Scientific Research Applications
Heterocyclic Analogues and Their Applications
Heterocyclic compounds, similar in structure to 1-methyl-4-({4-phenyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methyl)piperazine, have been extensively studied for various applications. For instance, heterocyclic analogues of chlorcyclizine, which share structural motifs with the compound , have demonstrated potent hypolipidemic activity. These studies highlight the potential of such compounds in lowering serum lipid levels significantly, showcasing their relevance in medical chemistry for developing new therapeutic agents (Ashton et al., 1984).
Antimicrobial and Antitumor Activities
Several derivatives of triazole, a core structure in the compound of interest, have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies reveal that triazole derivatives can exhibit good to moderate activities against various microorganisms, suggesting their potential use in developing new antimicrobial agents. Moreover, specific triazole derivatives bearing piperazine amide moiety have shown promising antiproliferative effects against breast cancer cells, indicating their potential application in cancer therapy (Bektaş et al., 2010); (Yurttaş et al., 2014).
Synthesis and Evaluation of Novel Derivatives
Research has also focused on the synthesis and pharmacological evaluation of novel derivatives of piperazine, including compounds with structural similarities to 1-methyl-4-({4-phenyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methyl)piperazine. These efforts aim at discovering compounds with enhanced biological activities, such as antidepressant and antianxiety properties. The chemical synthesis, characterization, and biological evaluation of these compounds are crucial steps in the development of new therapeutic agents with potential applications in mental health (Kumar et al., 2017).
Mechanism of Action
Target of Action
The primary target of 1-methyl-4-({4-phenyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methyl)piperazine is the serotonin receptor . Serotonin receptors play a crucial role in regulating mood, anxiety, and happiness.
Mode of Action
This compound acts as a serotonergic releasing agent . It interacts with serotonin receptors, leading to an increase in the concentration of serotonin in the synaptic cleft. This results in prolonged signaling of serotonin, which can lead to various physiological effects.
Biochemical Pathways
The compound primarily affects the serotonergic pathway . By increasing the release of serotonin, it can influence various downstream effects such as mood regulation, sleep, appetite, and cognition.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.
properties
IUPAC Name |
1-methyl-4-[[5-phenyl-3-[4-(trifluoromethyl)phenyl]triazol-4-yl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N5/c1-27-11-13-28(14-12-27)15-19-20(16-5-3-2-4-6-16)25-26-29(19)18-9-7-17(8-10-18)21(22,23)24/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQUQKZKHXGKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(N=NN2C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-({4-phenyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

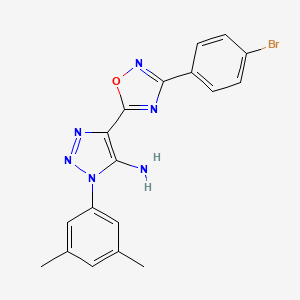
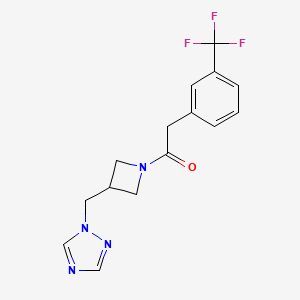
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2799833.png)
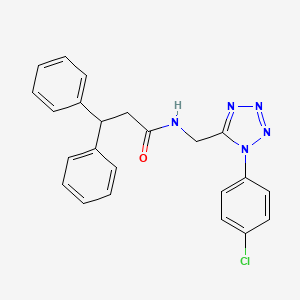



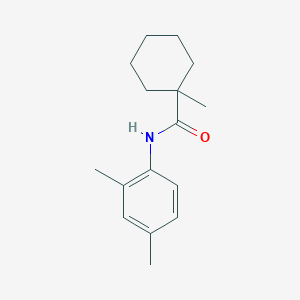
![N-(2,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2799844.png)
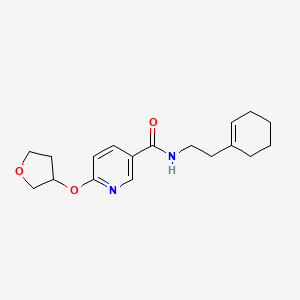
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2799847.png)

![Ethyl 4-[2-[5-(1-ethoxy-1-oxopropan-2-yl)oxy-1-oxoisoquinolin-2-yl]acetyl]piperazine-1-carboxylate](/img/structure/B2799850.png)
![3-Bromo-5-chloropyrazolo[1,5-a]pyridine](/img/structure/B2799851.png)